![molecular formula C11H15NO3 B12306379 2-[4-(Dimethylamino)phenoxy]propanoic acid](/img/structure/B12306379.png)
2-[4-(Dimethylamino)phenoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)phenoxy]propanoic acid is an organic compound with the molecular formula C11H15NO3. It is a derivative of phenoxypropanoic acid, where the phenyl ring is substituted with a dimethylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenoxy]propanoic acid typically involves the reaction of 4-(dimethylamino)phenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoalkane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(Dimethylamino)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
2-[4-(Dimethylamino)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-[4-(Dimethylamino)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, affecting their function and activity. The compound may also modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[4-(Dimethylamino)phenoxy]acetic acid
- 2-[4-(Dimethylamino)phenoxy]butanoic acid
- 2-[4-(Dimethylamino)phenoxy]pentanoic acid
Uniqueness
2-[4-(Dimethylamino)phenoxy]propanoic acid is unique due to its specific structural features, such as the presence of the dimethylamino group and the propanoic acid moiety. These features confer distinct reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenoxy]propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)14)15-10-6-4-9(5-7-10)12(2)3/h4-8H,1-3H3,(H,13,14) |
InChI 键 |
IACMDIRQXRQUAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12306296.png)
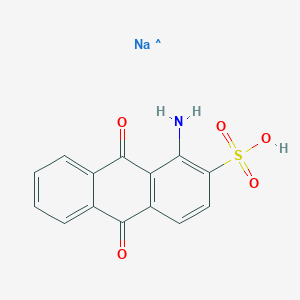
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)
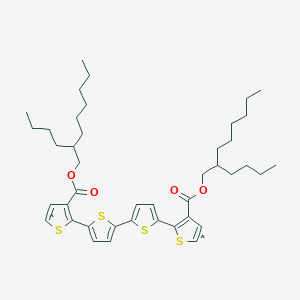
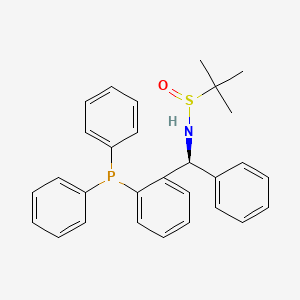
![4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate](/img/structure/B12306311.png)

![4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12306326.png)
![2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12306331.png)
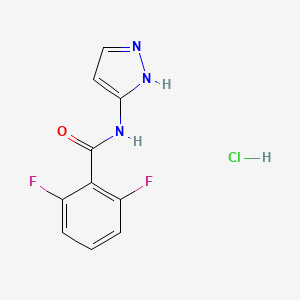
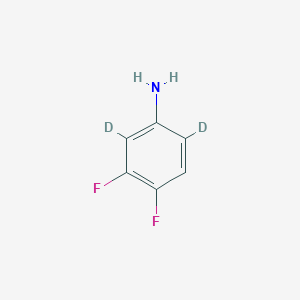
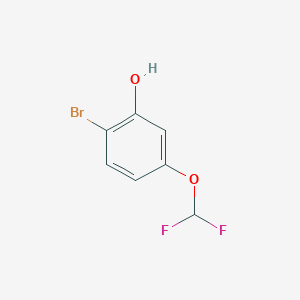
![N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide](/img/structure/B12306353.png)

